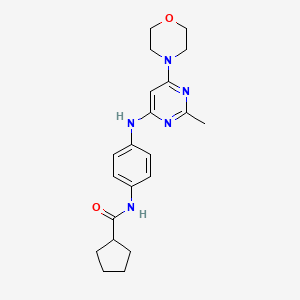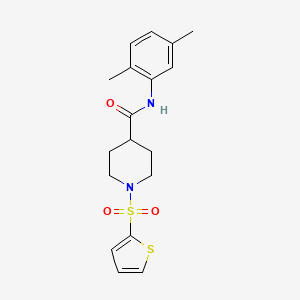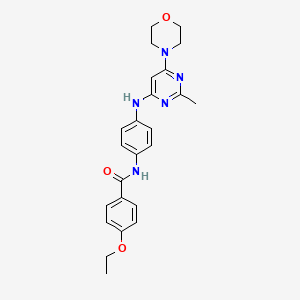
N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOPENTANECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a pyrimidine ring, and a cyclopentanecarboxamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOPENTANECARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine and morpholine rings, followed by their coupling with the phenyl and cyclopentanecarboxamide groups. One common method involves the reaction of 2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine with 4-aminophenylcyclopentanecarboxamide under reflux conditions in an ethanol solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOPENTANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOPENTANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C21H27N5O2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C21H27N5O2/c1-15-22-19(14-20(23-15)26-10-12-28-13-11-26)24-17-6-8-18(9-7-17)25-21(27)16-4-2-3-5-16/h6-9,14,16H,2-5,10-13H2,1H3,(H,25,27)(H,22,23,24) |
InChI Key |
YVVHHKNQYUXCGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-N-[4-(morpholin-4-yl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11335145.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11335153.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11335161.png)
![3-(3-methoxypropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11335167.png)
![Ethyl 5-cyano-4-(3-fluorophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11335198.png)

![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11335209.png)
![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11335210.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B11335219.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide](/img/structure/B11335226.png)
![7-(4-chlorophenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11335230.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11335232.png)
